4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a triazole and benzoxazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. The process generally includes:
Formation of the Triazole Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, often using thiolating agents like thiourea or thiols.
Formation of the Benzoxazinone Ring: This involves cyclization reactions of ortho-aminophenols with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The benzoxazinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted benzoxazinones.
Scientific Research Applications
4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the triazole and benzoxazinone moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
Redox Reactions: The sulfanyl group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of a triazole and benzoxazinone ring, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H12N4O2S |
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Molecular Weight |
276.32 g/mol |
IUPAC Name |
4-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H12N4O2S/c1-15-10(13-14-12(15)19)6-16-8-4-2-3-5-9(8)18-7-11(16)17/h2-5H,6-7H2,1H3,(H,14,19) |
InChI Key |
ISCLWKXHPVYFRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CN2C(=O)COC3=CC=CC=C32 |
Origin of Product |
United States |
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